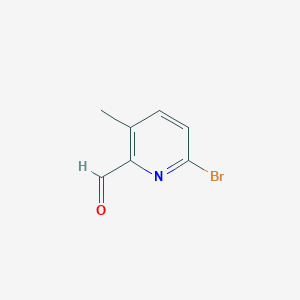

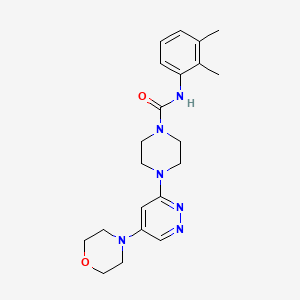

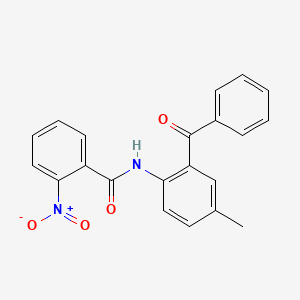

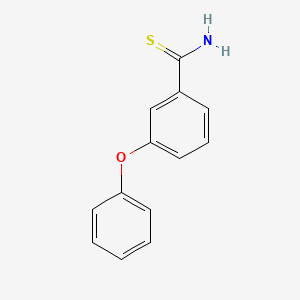

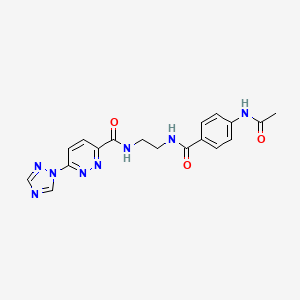

![molecular formula C23H29N3O4 B2857687 2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one CAS No. 898464-73-8](/img/structure/B2857687.png)

2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic compound that has been developed through various synthesis methods and has shown to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Dopamine Receptor Partial Agonists

Compounds with 1,4-disubstituted aromatic piperazine structures, including those related to the specified chemical, have shown promise as dopamine receptor partial agonists. These compounds are of interest due to their ability to preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting potential applications in developing novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017).

Synthesis and Receptor Binding Assays

Research into pyrazolo[1,5-a]pyridines, which share a structural motif with the specified chemical, has demonstrated their potential as dopamine D4 receptor ligands. The synthesis techniques and in vitro receptor binding assays used to evaluate these compounds highlight the methodological approaches to studying similar chemicals (Guca, 2014).

Antihypertensive and Antiarrhythmic Effects

Derivatives of pyrrolidin-2-one and pyrrolidine with a 3-(4-arylpiperazin-1-yl)propyl moiety have been synthesized and evaluated for their antihypertensive and antiarrhythmic activities. These compounds indicate the pharmacological potential of similar structures in treating cardiovascular conditions (Malawska et al., 2002).

Nucleophilic Substitution in Biazoles

Studies on N,N'-linked biazoles and related systems, including quaternized 1-(N-azolyl) pyridinium ions, have explored nucleophilic substitution reactions, providing insights into chemical reactivity and potential synthetic applications of compounds with similar structural features (Castellanos et al., 1985).

Catalytic Synthesis of 4H-Pyran Derivatives

Silica-bonded N-propylpiperazine sodium n-propionate has been identified as an effective catalyst for synthesizing 4H-benzo[b]pyran derivatives, illustrating the chemical utility of related piperazine structures in facilitating organic synthesis reactions (Niknam et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds with a piperazine moiety have been reported to interact with a variety of targets, including receptors, enzymes, and ion channels, modulating their activity .

Mode of Action

It’s known that compounds with a piperazine moiety can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation or deactivation .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

It’s known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Propriétés

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c27-21-14-20(29-17-22(21)30-18-23(28)26-8-4-5-9-26)16-25-12-10-24(11-13-25)15-19-6-2-1-3-7-19/h1-3,6-7,14,17H,4-5,8-13,15-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGWDEPVBTTZQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2857613.png)

![(1S,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2857615.png)

![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2857619.png)

![N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2857620.png)

![3-[(3-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2857622.png)

![7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2857624.png)